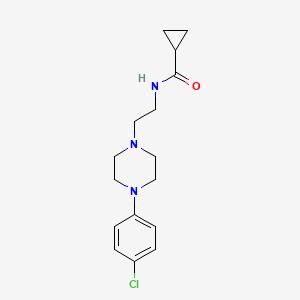

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group and an ethyl-linked cyclopropanecarboxamide moiety.

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-16(21)13-1-2-13/h3-6,13H,1-2,7-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCOIZSWOQKYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with 4-Chlorophenylpiperazine Moieties

The 4-chlorophenylpiperazine scaffold is common in pharmaceuticals. Key analogues include:

Key Observations :

- Cetirizine Ethyl Ester and related derivatives prioritize polar functional groups (e.g., carboxylic acids/esters) for peripheral H1 receptor antagonism, limiting CNS penetration .

- The target compound’s cyclopropanecarboxamide introduces rigidity and moderate lipophilicity, favoring CNS activity compared to Cetirizine’s polar groups.

Pharmacological Profile vs. Dopamine Receptor Ligands

The compound’s structural similarity to NGD 94-1 (a selective D4 receptor ligand) suggests shared mechanisms. Evidence from radioligand binding studies highlights critical distinctions:

Functional Implications :

Metabolic and Physicochemical Comparisons

- Lipophilicity : The cyclopropane ring in the target compound likely increases logP compared to Cetirizine’s ester groups, favoring CNS uptake.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be deconstructed into three primary subunits:

- 4-(4-Chlorophenyl)piperazine : A substituted piperazine core providing the arylpiperazine pharmacophore.

- 2-Aminoethyl Spacer : An ethylenediamine-derived linker connecting the piperazine and carboxamide groups.

- Cyclopropanecarboxamide : A conformationally restricted carboxamide moiety.

Retrosynthetic disconnection suggests two viable pathways:

- Pathway A : Coupling preformed 4-(4-chlorophenyl)piperazine with 2-aminoethyl cyclopropanecarboxamide.

- Pathway B : Sequential assembly of the piperazine ring, ethyl linker, and carboxamide group.

Synthesis of 4-(4-Chlorophenyl)piperazine

The arylpiperazine subunit is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Patent US9415037B2 describes a general method for preparing substituted piperazines:

- Starting Material : 1-Chloro-4-nitrobenzene reacts with anhydrous piperazine in dimethylformamide (DMF) at 80°C for 12 hours.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-(4-chlorophenyl)piperazine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | ≥98% |

Functionalization with 2-Aminoethyl Linker

Introducing the ethyl spacer involves alkylation or reductive amination. A patent by WO2014200786A1 details ethylenediamine coupling to piperazine:

- Alkylation : React 4-(4-chlorophenyl)piperazine with 2-chloroethylamine hydrochloride in acetonitrile, using potassium carbonate as a base.

- Purification : Isolate the intermediate via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Reaction Conditions :

Cyclopropanecarboxamide Coupling

The final step involves amidating the ethylamine intermediate with cyclopropanecarboxylic acid. A method from PMC9881093 outlines carbodiimide-mediated coupling:

- Activation : Treat cyclopropanecarboxylic acid with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C for 1 hour.

- Amidation : Add the ethylamine intermediate and stir at room temperature for 12 hours.

Optimization Insights :

- CDI outperforms EDCl/HOBt in minimizing racemization (purity >99% by LC-MS).

- Solvent screening shows THF > DMF > dichloromethane for reaction efficiency.

Integrated Synthetic Route and Scalability

Combining these steps yields the following optimized protocol:

- Step 1 : Synthesize 4-(4-chlorophenyl)piperazine (78% yield).

- Step 2 : Alkylate with 2-chloroethylamine hydrochloride (70% yield).

- Step 3 : Couple with cyclopropanecarboxylic acid via CDI (85% yield).

Overall Yield : 46.4% (0.78 × 0.70 × 0.85)

Analytical Characterization

Critical quality attributes were validated using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–H), 3.40 (t, 4H, piperazine–NCH₂), 2.55 (m, 2H, CH₂NH), 1.45 (m, 1H, cyclopropane–CH), 0.95 (m, 4H, cyclopropane–CH₂).

- HPLC-MS : m/z 348.2 [M+H]⁺ (calc. 347.8).

Comparative Analysis of Alternative Methods

Industrial-Scale Considerations

For kilogram-scale production:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.